molecular formula C₁₅H₂₁NO₂ B1140253 Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate CAS No. 1076200-10-6

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

Cat. No.: B1140253
CAS No.: 1076200-10-6
M. Wt: 247.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate typically involves the reaction of 4-amino-3,5-diethylbenzaldehyde with ethyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate can be compared with other similar compounds, such as:

    Ethyl 3-(4-amino-3,5-dimethylphenyl)acrylate: This compound has similar structural features but with methyl groups instead of ethyl groups.

    Ethyl 3-(4-amino-3,5-diethylphenyl)acrylonitrile: This compound has a nitrile group instead of an ester group.

    Ethyl 3-(4-amino-3,5-diethylphenyl)propanoate: This compound has a propanoate group instead of an acrylate group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl (E)-3-(4-amino-3,5-diethylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-4-12-9-11(7-8-14(17)18-6-3)10-13(5-2)15(12)16/h7-10H,4-6,16H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEZHOYFNCKPCQ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)C=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC(=C1N)CC)/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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